molecular formula C11H15N B2842760 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 153254-46-7

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B2842760
CAS No.: 153254-46-7
M. Wt: 161.248
InChI Key: ZYGNHCJTMJDLJA-UHFFFAOYSA-N
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Description

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound with a benzene ring fused to an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or azepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a ligand for various biological targets.

    Medicine: Research has investigated its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGNHCJTMJDLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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